N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-(propan-2-yl)aniline. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted xanthene derivatives.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Due to its aromatic structure, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease processes.
Comparison with Similar Compounds
N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide can be compared with other xanthene derivatives, such as:
Fluorescein: A well-known xanthene derivative used as a fluorescent dye.
Eosin: Another xanthene derivative used in biological staining.
Rhodamine: A xanthene derivative used in fluorescence microscopy and as a laser dye.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other xanthene derivatives.
Properties
Molecular Formula |
C23H21NO2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H21NO2/c1-15(2)16-11-13-17(14-12-16)24-23(25)22-18-7-3-5-9-20(18)26-21-10-6-4-8-19(21)22/h3-15,22H,1-2H3,(H,24,25) |
InChI Key |
ZULNCFICSSPEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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